molecular formula C7H9FN2O2 B13315489 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

Cat. No.: B13315489
M. Wt: 172.16 g/mol
InChI Key: RWDDISGMHKVTQZ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole with a fluorinated acetic acid derivative. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 1-ethyl-1H-pyrazole-4-carboxylic acid
  • 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

Comparison: 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of a fluoroacetic acid moiety enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound may modulate enzymatic activities through:

  • Hydrogen bonding : The pyrazole ring can form hydrogen bonds with target proteins.
  • Electrostatic interactions : The fluoroacetic acid group can engage in electrostatic interactions, enhancing binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
HepG2 (Liver cancer)5.0
LNCaP (Prostate cancer)3.5
MCF7 (Breast cancer)7.0

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity treatment.

Enzyme Inhibition Type IC50 (µM) Reference
Acetyl-CoA CarboxylaseCompetitive0.15

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazole derivatives, this compound demonstrated potent activity against HepG2 cells, achieving an IC50 value of 5 µM. This suggests that the compound may serve as a lead structure for further development in cancer therapeutics.

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of the compound in vivo showed that administration led to a significant reduction in body weight and fat accumulation in rodent models fed a high-fat diet. The results indicated potential therapeutic applications in managing obesity and related metabolic disorders.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)

InChI Key

RWDDISGMHKVTQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C(=O)O)F

Origin of Product

United States

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